Home > Products > Screening Compounds P53629 > (R,R)-formoterol fumarate
(R,R)-formoterol fumarate - 169375-54-6

(R,R)-formoterol fumarate

Catalog Number: EVT-510307
CAS Number: 169375-54-6
Molecular Formula: C23H28N2O8
Molecular Weight: 460.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R,R)-formoterol fumarate is a potent long-acting β2-adrenoceptor agonist primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). It is characterized by its ability to relax bronchial smooth muscle, thus facilitating easier breathing. The compound exists as a racemic mixture, consisting of both the active (R,R)- and the inactive (S,S)-enantiomers, with the former responsible for its therapeutic effects.

Source and Classification

(R,R)-formoterol fumarate is classified under the pharmacological category of bronchodilators. It is derived from the chemical structure of formoterol, which is synthesized through various chemical reactions involving specific precursors. This compound is often encountered in pharmaceutical formulations, particularly in inhalation therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R,R)-formoterol fumarate involves several key steps that can vary based on the chosen synthetic route. One notable method includes:

  1. Starting Materials: The synthesis typically begins with optically pure 4-benzyloxy-3-formamidostyrene oxide.
  2. Reduction Reaction: A borane reagent is used to reduce 2-bromo-4'-benzyloxy-3'-nitroacetophenone in the presence of a chiral oxazaborolidine catalyst, yielding an enantiomerically pure bromohydrin.
  3. Hydrogenation: The bromohydrin undergoes hydrogenation using a noble metal catalyst, such as platinum, to produce an aniline intermediate.
  4. Formylation: This intermediate is then formylated with formic acid and acetic anhydride to yield (R,R)-formoterol fumarate .

This method emphasizes a sequential approach that enhances yield and purity, making it suitable for large-scale production.

Molecular Structure Analysis

Structure and Data

The molecular formula of (R,R)-formoterol fumarate is C21H26N2O5C_{21}H_{26}N_2O_5. The compound features a complex structure with multiple functional groups that contribute to its pharmacological activity.

  • Molecular Weight: Approximately 394.45 g/mol.
  • Structural Characteristics: It contains a phenolic group, an amine group, and a fumarate moiety that plays a crucial role in its solubility and stability.

The three-dimensional conformation of (R,R)-formoterol fumarate allows it to effectively bind to β2-adrenoceptors, leading to its therapeutic effects.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving (R,R)-formoterol fumarate is its interaction with β2-adrenoceptors in bronchial tissues. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels within cells. This cascade results in:

  • Smooth Muscle Relaxation: The relaxation of bronchial smooth muscle leads to bronchodilation.
  • Inhibition of Mediator Release: It also inhibits the release of inflammatory mediators from mast cells and other immune cells.
Mechanism of Action

The mechanism of action for (R,R)-formoterol fumarate involves several biochemical processes:

  1. Binding Affinity: The compound exhibits high affinity for β2-adrenoceptors located on the surface of bronchial smooth muscle cells.
  2. Signal Transduction: Upon binding, it activates G-proteins that stimulate adenylate cyclase activity.
  3. Increased cAMP Levels: The resultant increase in cyclic adenosine monophosphate leads to protein kinase A activation, which phosphorylates various proteins involved in muscle contraction.
  4. Relaxation of Bronchial Smooth Muscle: Ultimately, this phosphorylation cascade results in relaxation of the bronchial smooth muscle and dilation of airways .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents such as ethanol and methanol.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but sensitive to light and moisture.
  • pH Sensitivity: Formoterol fumarate exhibits optimal stability at a pH range between 4 and 7.

These properties are critical for formulation development in pharmaceutical applications.

Applications

Scientific Uses

(R,R)-formoterol fumarate is primarily used in:

  • Pharmaceutical Formulations: It is included in inhalers for asthma and COPD management due to its rapid onset and long duration of action.
  • Research Applications: As a model compound for studying β2-adrenoceptor interactions and pharmacodynamics.
  • Quality Control: Analytical methods such as high-performance liquid chromatography are employed to ensure the purity and efficacy of formulations containing this compound .
Enantioselective Synthesis and Stereochemical Optimization of (R,R)-Formoterol Fumarate

Chiral Resolution Techniques for (R,R)-Formoterol Isolation

The isolation of the therapeutically superior (R,R)-enantiomer of formoterol from racemic mixtures or diastereomeric intermediates represents a critical manufacturing challenge. Conventional resolution techniques have evolved significantly to meet the demand for high enantiomeric excess (ee) and diastereomeric excess (de). Chromatographic separation on chiral stationary phases (CSPs) has emerged as a particularly effective method, especially when employing polysaccharide-derived selectors. The WO1995018094A1 patent details a process where racemic formoterol is resolved using a CSP consisting of cellulose tris(4-methylbenzoate) coated on macroporous silica gel (commercially available as Chiralcel OJ®). The mobile phase typically comprises a mixture of non-polar and polar solvents, with n-hexane/ethanol (85:15 v/v) proving optimal for baseline separation. This technique achieves exceptional stereoselectivity, yielding (R,R)-formoterol with >99.5% ee and de after purification [7].

The resolution efficiency stems from differential binding affinities between enantiomers and the chiral selector. The (R,R)-enantiomer exhibits longer retention times under these conditions due to stronger π-π interactions and hydrogen bonding with the 4-methylbenzoyl-derivatized cellulose matrix. Process scalability is achieved through simulated moving bed (SMB) chromatography, enabling continuous separation with high throughput. Crystallization further enriches enantiopurity, as demonstrated by intermediates crystallized to >99.9% ee during multi-step synthesis [4] [6].

Table 1: Chromatographic Resolution Performance of Racemic Formoterol

Stationary PhaseMobile PhaseResolution Factor (α)(R,R)-Isomer ee (%)Recovery Yield (%)
Chiralcel OJ®n-Hexane/Ethanol (85:15)1.54>99.545
Chiralcel OD®n-Hexane/Isopropanol (80:20)1.2195.238
Kromasil CHI-TBB®Methanol/Water (70:30)1.0889.728

The stereoselectivity imperative arises from pharmacological evidence showing the (R,R)-isomer exhibits ~1000-fold greater β₂-agonism than the (S,S)-counterpart. This profound activity differential underscores the necessity of rigorous chiral resolution in manufacturing processes [6].

Catalytic Asymmetric Synthesis of β₂-Adrenergic Agonist Scaffolds

The complex stereochemistry of (R,R)-formoterol demands innovative catalytic strategies to construct its chiral 1,2-amino alcohol pharmacophore enantioselectively. Three principal methodologies dominate modern synthesis:

  • Asymmetric Reduction of Bromoketones: A high-yielding route employs oxazaborolidine-catalyzed borane reduction of α-bromo ketone precursors. Using a catalyst derived from (1R,2S)-1-amino-2-indanol, the prochiral ketone undergoes enantioselective reduction to the corresponding (R)-bromoalcohol with >99% ee. This chiral synthon subsequently undergoes regioselective epoxide formation and aminolysis with 1-(4-methoxyphenyl)propan-2-amine, followed by nitro group reduction and formylation to yield (R,R)-formoterol. This approach achieves an overall yield of 44% without chromatographic purification, representing a significant industrial advance [4] [6].

  • Enzymatic Dynamic Kinetic Resolution (DKR): Integrating biocatalysis, keto esters undergo enantioselective reduction using ketoreductases under DKR conditions. This methodology generates syn-1,2-amino alcohols in >99% ee and >99:1 dr, which serve as pivotal intermediates for pyrrolidine-based β-agonist scaffolds. The enzymatic step exhibits exceptional atom economy and operates under aqueous conditions, aligning with green chemistry principles [9].

  • DNA-Based Hybrid Catalysis: Emerging strategies employ DNA-scaffolded chiral catalysts for asymmetric synthesis. Copper(II) complexes bound to DNA through intercalating ligands (e.g., 4,4′-dimethyl-2,2′-bipyridine) leverage the inherent chirality of the DNA double helix. This approach achieves high ee in carbon-carbon bond-forming reactions relevant to β-agonist side chains, though direct formoterol applications remain exploratory [8].

Table 2: Comparison of Catalytic Asymmetric Methods for β₂-Agonist Synthons

MethodCatalyst SystemKey Intermediateee (%)DrReaction Type
Oxazaborolidine Reduction(1R,2S)-Indanol-oxazaborolidine(R)-1-(Benzyloxy-3-nitrophenyl)-2-bromoethanol>99N/ACarbonyl reduction
Enzymatic DKRKetoreductase/Co-factorsyn-Amino alcohol>99>99:1Ketone reduction
DNA Hybrid CatalysisCu(II)-dmbpy-DNADiels-Alder adduct98N/ACycloaddition
Rh-PEGBsDPEN Hydrogenation[RhCl₂(Cp*)]₂/PEGBsDPENChiral amino alcohol99.5N/AReductive amination

The catalytic toolbox continues expanding with rhodium-catalyzed asymmetric hydrogenations using PEG-modified (1S,2S)-BsDPEN ligands (PEGBsDPEN). These water-soluble catalysts facilitate enantioselective reductive amination of keto amines in aqueous media, affording precursor amino alcohols in 99.5% ee [4].

Role of Fumarate Counterion in Stereochemical Stability

Fumaric acid is the counterion of choice for pharmaceutical formulations of (R,R)-formoterol due to its profound influence on crystalline stability, solubility, and stereochemical integrity. The dicarboxylic acid structure enables robust ionic and hydrogen-bonding interactions with the protonated amine of formoterol, forming a stable 1:1 salt complex. X-ray crystallography reveals that the (R,R)-formoterol cation and fumarate anion assemble into a tight crystal lattice with extensive intermolecular interactions, including:

  • Ionic bonding between the aliphatic ammonium and carboxylate
  • Hydrogen bonds involving the formamide group and fumarate carbonyls
  • π-Stacking between aromatic rings

Properties

CAS Number

169375-54-6

Product Name

(R,R)-formoterol fumarate

IUPAC Name

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide

Molecular Formula

C23H28N2O8

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C19H24N2O4.C4H4O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-,19+;/m1./s1

InChI Key

ZDUPYZMAPCZGJO-NSCGSSGESA-N

SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.